Asialoganglioside-GM1

Cholera toxin receptor Surface plasmon resonance Ganglioside binding affinity

Asialoganglioside-GM1 is a structurally distinct neutral glycosphingolipid produced by enzymatic removal of the terminal sialic acid from GM1. This desialylation eliminates cholera toxin binding (Kd = 1.88 × 10⁻¹⁰ M, ~40-fold weaker than GM1) while exposing the Galβ1-3GalNAc epitope recognized by P. aeruginosa pili and C. albicans fimbriae—making it the correct receptor for pathogen adherence studies. Anti-asialo GM1 antibodies selectively deplete NK cells and augment demyelination in EAE models; sialylated GM1 cannot substitute. Ensure assay fidelity and antibody specificity by procuring authentic asialo-GM1, not generic ganglioside mixtures.

Molecular Formula C62H114N2O23
Molecular Weight 1255.6 g/mol
Cat. No. B10765879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsialoganglioside-GM1
Molecular FormulaC62H114N2O23
Molecular Weight1255.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1
InChIKeyVELGMVLNORPMAO-HMWOVMCASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asialoganglioside-GM1 for Research: Molecular Identity, Structural Distinction, and Procurement Implications


Asialoganglioside-GM1 (also designated asialo-GM1, GA1, or ganglio-N-tetraosylceramide, GgOse₄Cer) is a neutral glycosphingolipid derived from monosialoganglioside GM1 by enzymatic or chemical removal of the terminal sialic acid (N-acetylneuraminic acid) residue [1]. It retains the core tetrasaccharide structure Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer but lacks the negatively charged sialyl moiety present in GM1 [2]. This structural alteration fundamentally changes the compound's physicochemical properties, receptor-binding specificity, and biological function, making it a distinct chemical entity rather than a functional substitute for its parent ganglioside [3]. In research procurement contexts, understanding the precise molecular difference between asialoganglioside-GM1 and GM1 is essential, as the two compounds exhibit dramatically divergent binding affinities for key biological targets including bacterial toxins, pathogen adhesins, and immune cell receptors [1].

Why Asialoganglioside-GM1 Cannot Be Replaced by GM1 or Other Gangliosides in Receptor-Binding Assays


Substituting asialoganglioside-GM1 with GM1 or other sialylated gangliosides in experimental systems introduces fundamental binding specificity errors that can invalidate assay conclusions. The removal of the terminal sialic acid residue converts GM1 from a high-affinity receptor for cholera toxin (Kd = 4.61 × 10⁻¹² M) to a compound with approximately 40-fold lower affinity (Kd = 1.88 × 10⁻¹⁰ M) [1]. Conversely, desialylation exposes the terminal Galβ1-3GalNAc moiety, creating a receptor structure recognized by pathogen adhesins from Pseudomonas aeruginosa, Candida albicans, and Streptococcus pneumoniae that do not bind sialylated GM1 [2]. In immunological applications, anti-asialo GM1 antibodies selectively deplete natural killer cells, whereas anti-GM1 antibodies do not produce equivalent functional outcomes [3]. These quantitative and qualitative differences mean that generic substitution—treating gangliosides as interchangeable lipids—will produce data that do not reflect the true receptor-ligand interactions of the specific glycolipid under investigation.

Quantitative Differentiation Evidence: Asialoganglioside-GM1 Performance Data Versus Comparator Compounds


Asialoganglioside-GM1 Exhibits 40.8-Fold Lower Cholera Toxin Binding Affinity Than GM1 by Surface Plasmon Resonance

In a direct head-to-head comparison using surface plasmon resonance (SPR) on synthetic membrane surfaces, asialoganglioside-GM1 (asialo-GM1) exhibited a binding affinity for cholera toxin of Kd = 1.88 × 10⁻¹⁰ M, compared to GM1 which displayed Kd = 4.61 × 10⁻¹² M [1]. This represents a 40.8-fold reduction in binding affinity upon removal of the terminal sialic acid. The complete ganglioside binding preference sequence established by SPR was GM1 > GM2 > GD1A > GM3 > GT1B > GD1B > asialo-GM1 [1].

Cholera toxin receptor Surface plasmon resonance Ganglioside binding affinity

Asialoganglioside-GM1 Serves as Conserved Receptor for Pseudomonas aeruginosa and Candida albicans Adhesins Not Recognized by Sialylated Gangliosides

Pseudomonas aeruginosa and Candida albicans, despite being evolutionarily distant microorganisms, both utilize filamentous adhesins (pili and fimbriae, respectively) to bind specifically to asialoganglioside-GM1 receptors [1]. Monoclonal antibodies (PK99H) against P. aeruginosa PAK pilin cross-reacted with C. albicans fimbriae and agglutinated both organisms, while anti-C. albicans fimbrial MAb Fm16 agglutinated P. aeruginosa whole cells [1]. The conserved receptor-binding domain was mapped to the PAK(134-140) region of pilin [1]. In contrast, GM1—which retains the terminal sialic acid—does not serve as a receptor for these pathogen adhesins.

Pathogen adherence Glycosphingolipid receptor Adhesin binding

Asialoganglioside-GM1 Inhibits Streptococcus pneumoniae Adherence to Respiratory Epithelium via Specific Glycoconjugate Receptor Recognition

In a whole organ perfusion model using chinchilla tracheal epithelium, prior incubation of Streptococcus pneumoniae (otitis media-associated serotypes 3, 6A, and 14) with asialoganglioside-GM1 (aGM1) produced significant inhibition of bacterial adherence [1]. The assay demonstrated saturation kinetics indicative of receptor-mediated binding, with adherence inhibition achieved using glycoconjugate analogs of known Spn receptors [1]. Neuraminidase treatment of tracheal epithelium—which removes sialic acid to expose underlying asialo-GM1 structures—increased Spn adherence and reversed the inhibition effect of lacto-N-neotetraose, confirming that the exposed asialo structures represent functional receptors [1].

Streptococcus pneumoniae Otitis media Adherence inhibition

Anti-Asialo GM1 Antibody Selectively Depletes Natural Killer Cell Activity and Abrogates In Vivo Antitumor Effects of IL-2 Therapy

Localized treatment with recombinant human interleukin-2 (rIL-2) with or without recombinant murine interferon-gamma (rIFN-γ) produced regression of early B16 melanomas in normal C57BL/6 mice, but not in syngeneic beige mice which have defective natural killer (NK) cells [1]. Injection of antibodies to asialo GM1 (a-AGM1) or Thy1 independently abolished the tumoricidal effects of rIL-2 ± rIFN-γ [1]. The study established that cells activated by these cytokines must be either AGM1⁺ Thy1⁺ NK-like cells or AGM1⁺ cells cooperating with T lymphocytes [1]. This demonstrates the functional requirement for asialo GM1-expressing cells in cytokine-mediated antitumor immunity.

Natural killer cells Immunotherapy Cell depletion

Immunization with Asialo-GM1 Plus Myelin Basic Protein Significantly Augments Demyelination in Experimental Autoimmune Encephalomyelitis

In a comparative study of experimental autoimmune encephalomyelitis (EAE) induction in Strain 13 guinea pigs, immunization with asialo-GM1 (GA1) in association with myelin basic protein (MBP) in complete Freund's adjuvant produced perivascular demyelination in brains from all immunized animals (100% incidence) [1]. The incidence and degree of demyelination in the GA1/MBP group were significantly higher than in the group immunized with MBP alone [1]. In contrast, immunization with GM4/MBP produced no detectable demyelination and slightly but significantly retarded EAE onset [1].

Autoimmunity Demyelination Neuroinflammation

Evidence-Backed Application Scenarios for Asialoganglioside-GM1 in Research and Development


Validating Sialic Acid-Dependent Cholera Toxin Binding Specificity

Asialoganglioside-GM1 serves as a critical negative control in cholera toxin binding assays, providing a 40.8-fold affinity differential compared to GM1 (Kd = 1.88 × 10⁻¹⁰ M vs. 4.61 × 10⁻¹² M) [1]. This quantitative difference allows researchers to confirm that observed toxin binding is specifically mediated by the terminal sialic acid residue rather than the underlying oligosaccharide core or non-specific lipid interactions.

Investigating Pseudomonas aeruginosa and Candida albicans Host Cell Adherence Mechanisms

Asialoganglioside-GM1 is the validated glycosphingolipid receptor for pili-mediated adherence of P. aeruginosa and fimbria-mediated adherence of C. albicans, with the conserved adhesin receptor-binding domain mapped to a specific peptide region [1]. Researchers studying these pathogens should use asialoganglioside-GM1 rather than GM1 for competitive inhibition studies, receptor coating assays, and antibody development targeting the adhesin-receptor interaction.

Selective Depletion of Natural Killer Cells in Murine In Vivo Models

Anti-asialo GM1 antibody is an established tool for selective NK cell depletion, as demonstrated by its ability to completely abrogate IL-2-mediated antitumor effects in B16 melanoma models [1]. This application is specific to the asialo-GM1 antigen; antibodies against sialylated GM1 do not produce equivalent NK cell depletion, underscoring the importance of using the correct glycolipid antigen for antibody development and validation [2].

Modeling Autoimmune Demyelination in Neuroimmunology Research

Co-immunization with asialo-GM1 and myelin basic protein produces significantly enhanced demyelination in experimental autoimmune encephalomyelitis models compared to MBP alone, with 100% incidence of perivascular demyelination observed in guinea pig studies [1]. This specific glycolipid's capacity to augment autoimmune pathology makes it a relevant component for studies investigating the role of anti-glycolipid antibodies and glycolipid-specific T cell responses in demyelinating diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asialoganglioside-GM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.